molecular formula C17H25NO5S B2967125 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide CAS No. 2034538-56-0

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide

Cat. No.: B2967125
CAS No.: 2034538-56-0
M. Wt: 355.45
InChI Key: BHERXNYWNUNMMW-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is a synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of novel protease inhibitors. Its structure, featuring a benzenesulfonyl group linked to a hydroxy-substituted tetrahydropyran-propylamide chain, is characteristic of compounds designed to interact with the active sites of enzymes. Research into analogous sulfonamide derivatives has demonstrated their potential as potent inhibitors for a range of serine and cysteine proteases, which are implicated in numerous disease pathways. This compound serves as a key scaffold for the synthesis of more complex molecules targeting hydrolytic enzymes. Its specific stereochemistry and functional groups make it a valuable building block for structure-activity relationship (SAR) studies , enabling researchers to explore and optimize interactions with biological targets for therapeutic discovery programs.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c19-16(14-7-11-23-12-8-14)6-10-18-17(20)9-13-24(21,22)15-4-2-1-3-5-15/h1-5,14,16,19H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHERXNYWNUNMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride . The subsequent steps involve the reaction of benzenesulfonyl chloride with appropriate intermediates to introduce the hydroxy and oxan-4-yl groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzenesulfonyl group can be reduced to form benzenesulfinic acid derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced sulfonyl compounds, and substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The hydroxy group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of propanamide derivatives with sulfonamide or cyclic ether substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
3-(Benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide Benzenesulfonyl, oxan-4-yl, hydroxyl ~409.5 (calculated) Hypothesized MMP inhibition, antimicrobial N/A
4-(Oxan-4-yl)-N-phenylpentanamide (3z) Oxan-4-yl, phenyl 265.3 Unknown (synthetic intermediate)
3-(Biphenyl-4-ylsulfonamido)-N-(tert-butyldimethylsilyloxy)propanamide (5) Biphenylsulfonamido, tert-butyldimethylsilyloxy 474.6 Hydroxamate-based zinc metalloenzyme inhibitor
N-(3-Hydroxy-1-phenylpropyl)-4-methyl-benzenesulfonamide 4-Methylbenzenesulfonyl, hydroxypropyl, phenyl 333.4 Antimicrobial or enzyme inhibition
N-[3-(5-Phenyl-1,3-dioxan-2-yl)propyl]propanamide 1,3-Dioxane, phenyl 304.4 Structural analog for solubility studies

Physicochemical and Pharmacological Properties

  • Solubility : The oxan-4-yl group in the target compound likely confers higher aqueous solubility compared to Compound 5 (TBS-protected) or N-(3-hydroxy-1-phenylpropyl)-4-methyl-benzenesulfonamide (hydrophobic phenyl group) .
  • In contrast, Compound 3z lacks a sulfonamide group, limiting such interactions.

Biological Activity

3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by its unique structural features, including a benzenesulfonyl group, a hydroxy group, and a saturated oxane ring. These structural elements are believed to contribute significantly to its biological activity and potential therapeutic applications.

The compound can be synthesized through multi-step organic reactions that introduce the necessary functional groups. Key steps in the synthesis often involve:

  • Reagents : Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Solvents : Organic solvents that facilitate the reaction conditions.
  • Monitoring Techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess reaction progress and yield.
PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₃S
Molecular Weight319.39 g/mol
SolubilitySoluble in organic solvents
Melting PointNot established

The biological activity of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is likely related to its ability to interact with specific biological targets, particularly enzymes or receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : Potential inhibitory effects on enzymes related to inflammatory responses.
  • Receptor Modulation : Possible modulation of receptor activity, which could influence signaling pathways associated with disease mechanisms.

In Vitro Studies

Preliminary in vitro assays have been conducted to evaluate the binding affinity of this compound against target enzymes. The results indicate promising interactions, suggesting that further studies could elucidate its pharmacological potential.

Case Studies

  • Antiviral Activity : In a study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds similar in structure to 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide were evaluated for their ability to inhibit HIV reverse transcriptase. The findings indicated that modifications in the sulfonamide group can enhance binding affinity and selectivity towards the enzyme .
  • Antiinflammatory Properties : Another investigation assessed sulfonamide derivatives for their anti-inflammatory effects in animal models. The results demonstrated a significant reduction in inflammatory markers upon treatment with compounds structurally related to 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionPromising binding affinity
AntiviralPotential NNRTI activity
AntiinflammatorySignificant reduction in markers

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide, and how can purity be assessed?

  • Methodology :

  • Multi-step synthesis : Begin with sulfonylation of benzenesulfonyl chloride with a hydroxyl-oxane precursor, followed by amidation. Use column chromatography for intermediate purification .
  • Purity assessment : Employ HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?

  • Methodology :

  • NMR : Analyze 1^1H and 13^13C NMR to identify sulfonyl, oxane, and propylamide groups. NOESY or HSQC can resolve stereochemistry at the hydroxy-oxane moiety .
  • IR spectroscopy : Confirm carbonyl (amide C=O, ~1650 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) functional groups.
  • X-ray crystallography : Resolve 3D conformation for absolute configuration determination .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing reaction conditions in the synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity .
  • Example parameters :
FactorRangeResponse Metric
Temperature60–100°CYield (%)
Catalyst (mol%)1–5%Reaction Time (h)
SolventDMF, THF, AcCNPurity (HPLC)

Q. How can computational modeling be integrated to predict the biological activity or reactivity of this compound?

  • Methodology :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways, such as sulfonylation kinetics or amidation transition states .
  • Molecular docking : Screen against target proteins (e.g., enzymes with sulfonamide-binding pockets) to predict binding affinity. MD simulations assess stability of ligand-receptor complexes .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution to explain reduced in vivo activity .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter efficacy .
  • Theoretical framework : Align discrepancies with computational ADMET models (e.g., logP, CYP450 interactions) .

Q. How can researchers design stability studies to evaluate the compound under various environmental conditions?

  • Methodology :

  • Stress testing : Expose to pH extremes (1–13), elevated temperatures (40–80°C), and UV light. Monitor degradation via HPLC and quantify impurities using calibrated standards .
  • Kinetic analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

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